![molecular formula C28H34N8O15P2 B1664549 1-Deaza-fad CAS No. 57818-88-9](/img/structure/B1664549.png)
1-Deaza-fad
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Overview
Description
1-Deaza-fad also known as Deazafad. 1-deazaFAD has comparable activity in the mutase reconstituted.
Scientific Research Applications
Modification of Enzymes :
- The flavin prosthetic group (FAD) in enzymes like p-hydroxybenzoate hydroxylase can be replaced by 1-deaza-FAD. This modification alters the enzyme's reaction pathway, maintaining its ability to catalyze oxidation reactions but losing the capacity to hydroxylate substrates. For instance, when 1-deaza-FAD is used in p-hydroxybenzoate hydroxylase, the enzyme can still catalyze the oxidation of NADPH by oxygen but cannot hydroxylate p-hydroxybenzoate or other substrates. This modification provides insights into the enzyme's mechanism and its interaction with different substrates (Entsch et al., 1980).
Comparative Enzyme Studies :
- 1-Deaza-FAD is used in comparative studies of enzymes from different sources. For example, D-amino acid oxidase from Rhodotorula gracilis has been reconstituted with 1-deaza-FAD. The properties of these enzyme complexes were compared with those of pig kidney D-amino acid oxidases similarly modified. Such studies are essential for understanding differences in active-site microenvironments and the mechanisms underlying enzyme specificity and regulation (Pollegioni et al., 1992).
Understanding Enzyme Mechanisms :
- Research on enzymes like thioredoxin reductase reveals the importance of 1-deaza-FAD in studying enzyme mechanisms. Replacing the FAD group with 1-deaza-FAD in mutant forms of thioredoxin reductase helps in understanding the enzyme's structural and functional aspects, including the interaction between cysteine residues and the flavin group. This kind of substitution aids in analyzing the specific roles of flavin and protein components in enzyme activity and electron transfer mechanisms (Prongay & Williams, 1990).
Reaction Pathway Analysis :
- The substitution of FAD with 1-deaza-FAD in aromatic hydroxylases like melilotate hydroxylase and phenol hydroxylase has been utilized to study the reaction pathways of these enzymes. This modification prevents the hydroxylation of substrates but still allows for the oxidation of NAD(P)H to NAD(P)+ and H2O2, revealing the complex reaction mechanisms and intermediate stages in enzyme catalysis (Detmer et al., 1984).
properties
CAS RN |
57818-88-9 |
---|---|
Product Name |
1-Deaza-fad |
Molecular Formula |
C28H34N8O15P2 |
Molecular Weight |
784.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1 |
InChI Key |
GLDULYQMIPGSPD-AUSFFQRRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-deaza-FAD 1-deaza-FAD, ion(1-) 5-deaza-FAD 5-deazaFAD 5-deazariboflavin-5'-diphosphate deazaFAD |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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